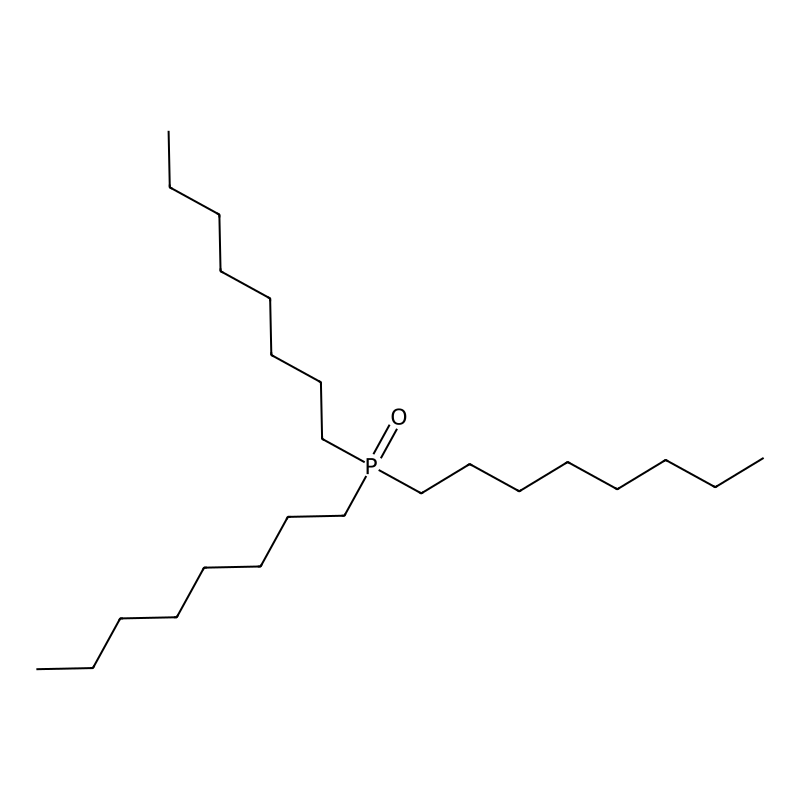

Trioctylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Ion Separation:

TOPO exhibits a strong affinity for certain metal ions due to the formation of complexes with its polar P-O bond. This ability allows researchers to selectively extract target metal ions from aqueous solutions into organic solvents like kerosene. TOPO finds applications in separating valuable metals like uranium, lanthanides, and actinides from various sources, including nuclear fuel reprocessing and waste streams [, ].

Purification and Analysis:

TOPO's selective extraction capability is crucial in various research fields for purifying and analyzing specific compounds. For example, in environmental science, researchers can utilize TOPO to extract and concentrate trace metals from water samples for subsequent analysis using techniques like atomic absorption spectroscopy []. Similarly, TOPO can be employed in the pharmaceutical industry to isolate and purify bioactive compounds from natural products [].

Nanomaterial Synthesis and Stabilization

Beyond separation science, TOPO finds valuable applications in nanomaterial synthesis and stabilization.

Capping Ligand for Quantum Dots:

TOPO acts as a capping ligand in the synthesis of various semiconductor nanocrystals, particularly quantum dots. These tiny, light-emitting particles have diverse applications in optoelectronics, solar cells, and bioimaging. TOPO plays a dual role:

- Solvent: It serves as a high-boiling-point solvent for the reaction mixture, allowing for controlled growth of the nanoparticles.

- Capping Agent: The lone pair of electrons on the P-O bond interacts with the surface of the growing nanocrystal, preventing uncontrolled aggregation and ensuring size and shape control [].

Stabilizing Agent for Other Nanomaterials:

Similar to its role with quantum dots, TOPO can also act as a stabilizing agent for other nanomaterials like metal nanoparticles and metal-organic frameworks due to its ability to bind to their surfaces and prevent aggregation [].

Trioctylphosphine oxide is an organophosphorus compound with the chemical formula OP(C₈H₁₇)₃. It is typically encountered as a white crystalline solid at room temperature and is known for its high lipophilicity and significant polarity, which results from the dipolar phosphorus-oxygen bond. This compound is stable under ambient conditions and is often utilized in various chemical applications due to its properties as a Lewis base, attributed to the partial negative charge at the oxygen atom .

The mechanism of action of TOPO depends on its specific application. Here are two key mechanisms:

- Extraction: TOPO forms neutral coordination complexes with metal cations, making them more soluble in the organic phase and facilitating their transfer from the aqueous solution [2].

- Capping ligand: TOPO binds to the surface of nanoparticles via its P-O group, preventing aggregation and stabilizing the particles by steric hindrance and electrostatic interactions [3].

TOPO is considered to be moderately toxic [4]. It can cause skin irritation, eye irritation, and respiratory problems upon exposure. Here are some safety precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling TOPO.

- Avoid inhalation, ingestion, and skin contact.

- Work in a well-ventilated area.

- Dispose of waste according to local regulations.

Data source:

- Wikipedia: - Trioctylphosphine oxide

- Sigma-Aldrich

- ScienceDirect: - Influence of TOPO capping ligand on the structural and optical properties of CdSe/ZnS core/shell quantum dots

Additional Information:

There is ongoing research on exploring new applications for TOPO, including its use in:

- Fuel cells [1]

- Sensors [2]

- Drug delivery [5]

Trioctylphosphine oxide is primarily synthesized through the oxidation of trioctylphosphine, which reacts with oxygen. This oxidation process transforms the phosphine into its oxide form, making it crucial to handle trioctylphosphine under air-free conditions to prevent premature oxidation . Additionally, trioctylphosphine oxide can engage in further reactions, such as forming complexes with metal ions, which enhances its utility in solvent extraction processes.

While trioctylphosphine oxide is not primarily studied for biological activity, it has been noted to cause moderate skin irritation and severe eye irritation upon contact. Toxicological studies indicate that it may lead to changes in liver and kidney weights, along with other musculoskeletal changes in dermal exposure scenarios . Its safety profile necessitates caution during handling and application.

The synthesis of trioctylphosphine oxide can be achieved through several methods:

- Oxidation of Trioctylphosphine: The most common method involves oxidizing trioctylphosphine using molecular oxygen.

- Alkylation of Phosphorus Trichloride: Trioctylphosphine itself is produced by alkylating phosphorus trichloride with octanol or other alkyl halides.

- Alternative Routes: Various synthetic routes have been explored, including reactions involving dioctyl-oxo-phosphanium salts and 1-octene .

Trioctylphosphine oxide serves numerous applications across different fields:

- Solvent Extraction: It is widely used for extracting metals, particularly uranium, zirconium, and hafnium from aqueous solutions due to its ability to form stable complexes with metal ions .

- Nanocrystal Synthesis: In laboratories, it acts as a capping ligand during the synthesis of quantum dots, especially cadmium selenide, enhancing solubility in organic solvents like chloroform and toluene .

- Environmental Remediation: It has applications in removing heavy metals and toxins from wastewater due to its hydrophobic properties .

Research has focused on the interaction of trioctylphosphine oxide with various solutes in solvent extraction processes. Studies have demonstrated its effectiveness in separating valuable solutes from aqueous streams by forming complexes with metal ions. For instance, mixtures of trioctylphosphine oxide with hydrogen bond donors have shown enhanced extraction efficiencies for elements like gallium from acidic solutions . These interactions are pivotal for optimizing extraction processes in industrial applications.

Trioctylphosphine oxide shares similarities with other organophosphorus compounds but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Tri-n-butylphosphine oxide | OP(C₄H₉)₃ | Lower boiling point; often used in similar extraction applications. |

| Triethyl phosphate | (C₂H₅)₃PO₄ | More polar; used as a flame retardant and plasticizer. |

| Diphenyl phosphine oxide | OP(C₆H₅)₂ | More aromatic character; used in organic synthesis. |

Uniqueness of Trioctylphosphine Oxide:

- High lipophilicity allows for better solubility in non-polar solvents.

- Strong complexing ability with metal ions makes it particularly suitable for solvent extraction processes.

- Its stability at high temperatures enables its use in nanoparticle synthesis without decomposition.

XLogP3

GHS Hazard Statements

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant